molecular formula C11H14ClNO B1452674 2-(3-Chlorophenyl)-5-methylmorpholine CAS No. 1099679-83-0

2-(3-Chlorophenyl)-5-methylmorpholine

Cat. No. B1452674
M. Wt: 211.69 g/mol
InChI Key: DAGWNRUYMBGFSV-UHFFFAOYSA-N
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Description

The compound “2-(3-Chlorophenyl)-5-methylmorpholine” is a morpholine derivative. Morpholine is a common chemical structure found in various pharmaceuticals and research chemicals . It consists of a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for “2-(3-Chlorophenyl)-5-methylmorpholine” are not available, similar compounds often involve reactions such as condensation, aza-Michael addition, and protodeboronation .


Molecular Structure Analysis

The molecular structure of “2-(3-Chlorophenyl)-5-methylmorpholine” would likely involve a morpholine ring substituted with a 3-chlorophenyl group and a methyl group .

Scientific Research Applications

Synthesis and Structural Studies

  • Stereoselective Synthesis : In a study, the condensation of 2-chlorobenzaldehyde with cyanothioacetamide and 2-thenoyltrifluoroacetone in the presence of N-methylmorpholine led to the stereoselective formation of N-methylmorpholinium 4,5-trans-4-(2-chlorophenyl)-3-cyano-6-hydroxy-5-(2-thenoyl)-6-trifluoromethyl-1,4,5,6-tetrahydropyridine-2-thiolate. This compound was used in further synthesis and characterized by X-ray crystallographic analysis (Krivokolysko et al., 2001).

  • Molecular Docking Studies : Another study synthesized and characterized 3-ethyl 5-methyl-2-(2-aminoethoxy)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate derivatives. These compounds underwent molecular docking studies, revealing potential for binding energies and non-toxic properties, suggesting their use as antioxidants and chelating agents in treating metals-induced oxidative stress diseases (Sudhana & Adi, 2019).

Antimicrobial and Antioxidant Activities

  • Antimicrobial Evaluation of Derivatives : A study focused on synthesizing amino acid/dipeptide derivatives of quinazolin-3(4H)-one and evaluating their antimicrobial potential. The derivatives showed moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Kapoor et al., 2017).

  • Antioxidant and Anticancer Evaluation : Novel 1,2,4-triazolin-3-one derivatives were synthesized and evaluated for their in vitro anticancer activity against various human tumor cell lines. One of the compounds exhibited promising activity against several cancer cell lines, suggesting potential for anticancer therapy (Kattimani et al., 2013).

Chemical Synthesis and Characterization

  • Synthesis of Novel Compounds : A study demonstrated the synthesis of new functionally substituted 3,7-diazabicyclo[3.3.1]nonane derivatives through aminomethylation of tetrahydropyridine-2-thiolates. N-Methylmorpholinium 4-(2-chlorophenyl)-3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolate was obtained through a specific synthesis process (Dotsenko et al., 2007).

  • Study on Model Compounds : Another research investigated the influence of carbonyl structures on chromophore formation in N-methylmorpholine-N-oxide solutions, a significant aspect in the Lyocell process for fiber-making. The study provided insights into chemical side reactions and byproduct formation affecting the quality of fibers (Adorjan et al., 2005).

properties

IUPAC Name

2-(3-chlorophenyl)-5-methylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-8-7-14-11(6-13-8)9-3-2-4-10(12)5-9/h2-5,8,11,13H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGWNRUYMBGFSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(CN1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-5-methylmorpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KC Schmitt, RB Rothman, MEA Reith - Journal of Pharmacology and …, 2013 - ASPET
The dopamine transporter (DAT) is a sodium-coupled symporter protein responsible for modulating the concentration of extraneuronal dopamine in the brain. The DAT is a principle …
Number of citations: 122 jpet.aspetjournals.org

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